2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

Catalog No.
S783471
CAS No.
443882-99-3
M.F
C13H9ClFNO3
M. Wt
281.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

CAS Number

443882-99-3

Product Name

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

IUPAC Name

2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene

Molecular Formula

C13H9ClFNO3

Molecular Weight

281.66 g/mol

InChI

InChI=1S/C13H9ClFNO3/c14-12-7-11(16(17)18)4-5-13(12)19-8-9-2-1-3-10(15)6-9/h1-7H,8H2

InChI Key

SFTHVDYRPHJAND-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl

The exact mass of the compound 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a highly specialized, halogenated nitroaromatic ether that serves as the critical penultimate intermediate in the synthesis of 4-anilinoquinazoline kinase inhibitors, most notably Lapatinib. Characterized by a melting point of 99–103 °C and commercial purities routinely exceeding 98–99% via HPLC, this compound provides a stable, oxidation-resistant precursor to the highly reactive 3-chloro-4-(3-fluorobenzyloxy)aniline. By embedding both the 3-fluorobenzyl ether moiety and the essential ortho-chloro substituent, it allows manufacturers to bypass complex in-house etherification steps. Its primary procurement value lies in its extended shelf stability compared to its downstream aniline, enabling bulk purchasing and just-in-time reduction during active pharmaceutical ingredient (API) manufacturing, while also serving as a mandatory analytical reference standard for genotoxic impurity control.

Substituting this specific intermediate with generic nitrobenzenes, unhalogenated analogs, or upstream precursors severely compromises both synthetic efficiency and final API efficacy. The 2-chloro substituent is strictly required; its absence in downstream 4-anilinoquinazolines eliminates critical hydrophobic interactions within the EGFR/HER2 ATP-binding pockets, reducing kinase inhibitory potency by more than an order of magnitude. Furthermore, attempting to procure the downstream 3-chloro-4-(3-fluorobenzyloxy)aniline directly introduces severe supply chain risks, as the electron-rich, halogenated aniline is highly susceptible to oxidative darkening and degradation during transit and storage. Procuring the upstream 3-chloro-4-fluoronitrobenzene is equally inefficient, as it forces the manufacturer to perform the etherification step, introducing unreacted 3-fluorobenzyl alcohol impurities that complicate downstream purification. Thus, this specific nitro compound represents a highly efficient convergence of structural necessity and supply chain stability [1].

Oxidative Stability and Shelf-Life Advantage vs. Downstream Aniline

Procuring the nitro precursor provides a measurable stability advantage over purchasing the downstream aniline. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a stable crystalline solid that maintains >99% purity for over 24 months at room temperature. In contrast, 3-chloro-4-(3-fluorobenzyloxy)aniline is prone to rapid oxidative degradation, requiring strict cold-chain storage (0–8 °C) and often degrading during prolonged transit. By utilizing just-in-time reduction, manufacturers can consistently generate the aniline at >95% purity immediately prior to the quinazoline coupling step .

Evidence DimensionShelf-life and storage conditions
Target Compound Data>24 months at room temperature (maintains >99% purity)
Comparator Or Baseline3-Chloro-4-(3-fluorobenzyloxy)aniline (Requires 0-8 °C cold chain, susceptible to oxidative darkening)
Quantified DifferenceEliminates cold-chain logistics and prevents batch loss due to oxidation
ConditionsStandard warehouse storage vs. cold-chain transit

Allows bulk procurement and long-term stockpiling without the purity degradation risks associated with reactive anilines.

Process Efficiency vs. Upstream Etherification

Utilizing 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene bypasses the need to synthesize the ether linkage in-house from 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol. The pre-formed ether allows for a direct, high-yield reduction step (typically 85–96% yield using mild conditions like zinc dust or iron powder in ethanol/water at 40–50 °C). This eliminates the generation of etherification byproducts and residual 3-fluorobenzyl alcohol, which are notoriously difficult to purge and can interfere with the subsequent 4-anilinoquinazoline coupling [1].

Evidence DimensionProcess step count and yield
Target Compound DataDirect reduction to aniline (85–96% yield, no etherification byproducts)
Comparator Or Baseline3-Chloro-4-fluoronitrobenzene (Requires SNAr etherification, generating complex impurity profiles)
Quantified DifferenceSaves one complete synthetic step and eliminates 3-fluorobenzyl alcohol carryover
ConditionsIndustrial scale API synthesis

Reduces cycle time and simplifies the impurity profile prior to the critical quinazoline coupling step.

Regulatory Compliance for Genotoxic Impurity (PGI) Control

As the direct precursor to the Lapatinib aniline, unreacted 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene can carry over into the final API. Regulatory agencies classify this nitroaromatic compound as a Potentially Genotoxic Impurity (Lapatinib Genotoxic Impurity 2). Procuring high-purity (>99%) reference standards of this specific compound is mandatory for calibrating HPLC/LC-MS analytical methods, enabling its quantitation down to <10 ppm levels to ensure the final API meets the strict Threshold of Toxicological Concern (TTC) under ICH M7 guidelines.

Evidence DimensionLimit of Quantitation (LOQ) for PGI tracking
Target Compound DataQuantifiable at <10 ppm as a specific reference standard
Comparator Or BaselineUncharacterized crude mixtures (Cannot validate PGI clearance)
Quantified DifferenceEnables regulatory validation of PGI clearance to meet the 1.5 µg/day intake limit
ConditionsHPLC/LC-MS analysis of final API batches

Procurement of this compound as an analytical standard is legally required to release commercial batches of Lapatinib.

Pharmacological Necessity of the 2-Chloro Substituent

The 2-chloro group (which becomes the 3-chloro group on the aniline) is a critical pharmacophore. The downstream API (Lapatinib) relies on this specific chlorine atom to deeply penetrate the hydrophobic pocket of the EGFR and HER2 ATP-binding sites. Compared to a des-chloro analog, the presence of this specific halogen substitution increases the kinase inhibitory potency by more than 10-fold (achieving IC50 values of ~10.8 nM for EGFR and ~9.2 nM for HER2). Therefore, no generic unhalogenated nitrobenzene can be substituted in this procurement pipeline [1].

Evidence DimensionDownstream API Kinase Inhibition (IC50)
Target Compound DataProduces API with IC50 ~10 nM (EGFR/HER2)
Comparator Or BaselineDes-chloro analog (Produces API with >100 nM IC50)
Quantified Difference>10-fold increase in target affinity due to the specific Cl substitution
ConditionsIn vitro kinase assay of the final 4-anilinoquinazoline

Ensures the synthesized API possesses the exact structural features required for clinical efficacy against HER2-positive breast cancer.

Commercial API Manufacturing of Lapatinib

As the immediate precursor to 3-chloro-4-(3-fluorobenzyloxy)aniline, this compound is procured in bulk for the commercial synthesis of the dual tyrosine kinase inhibitor Lapatinib. Its extended shelf stability allows manufacturers to stockpile the intermediate and perform just-in-time reduction, avoiding the oxidative degradation associated with storing the downstream aniline [1].

Analytical Reference Standards for PGI Testing

Used by quality control laboratories as 'Lapatinib Genotoxic Impurity 2' to calibrate LC-MS equipment. Procuring high-purity standards of this specific compound ensures that residual nitroaromatics are accurately quantified and cleared from the final API in compliance with ICH M7 guidelines .

Development of Novel 4-Anilinoquinazoline Kinase Inhibitors

Procured by medicinal chemistry teams as a stable building block to synthesize next-generation kinase inhibitors. The compound provides the essential 3-chloro-4-(3-fluorobenzyloxy)phenylamine pharmacophore required for deep penetration into the EGFR/HER2 ATP-binding pockets, which is critical for target affinity [2].

XLogP3

3.9

Appearance

Powder

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

443882-99-3

Wikipedia

3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

Dates

Last modified: 08-15-2023

Explore Compound Types